molecular formula C6H6Br2N2 B183029 2-Amino-3,5-dibromo-6-methylpyridine CAS No. 91845-57-7

2-Amino-3,5-dibromo-6-methylpyridine

Cat. No.: B183029
CAS No.: 91845-57-7
M. Wt: 265.93 g/mol
InChI Key: BLUYMDMBXIMIGK-UHFFFAOYSA-N
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Description

Structural Characterization of 2-Amino-3,5-dibromo-6-methylpyridine

Molecular Geometry and Crystallographic Analysis

The compound’s molecular formula is C₆H₆Br₂N₂ , with a molecular weight of 265.93 g/mol . Key structural features include:

  • SMILES Notation : CC1=NC(=C(C=C1Br)Br)N .
  • InChI Key : BLUYMDMBXIMIGK-UHFFFAOYSA-N .
  • Melting Point : 142–148.5°C .

Crystallographic data for this compound remain limited. However, studies on analogous compounds, such as 3,5-dibromo-4-methylpyridine, reveal a monoclinic crystal system with halogen bonding (Br⋯N: 3.21 Å) and π–π stacking (intercentroid distance: 3.55 Å) . These interactions suggest potential similarities in packing efficiency and lattice stability.

Table 1: Physicochemical Properties
Property Value Source
Molecular Weight 265.93 g/mol
Melting Point 142–148.5°C
Density 1.990 g/cm³ (predicted)
Solubility Slightly soluble in methanol

Tautomeric Forms and Resonance Stabilization

Unlike 2-pyridone, which exhibits lactam-lactim tautomerism , this compound shows limited tautomeric behavior due to the electron-donating amino group (-NH₂). Resonance stabilization occurs primarily through conjugation between the amino group and the pyridine ring:

$$
\text{Resonance Structures: } \text{NH}_2 \leftrightarrow \text{N}^- \text{-H}^+ \text{ (partial charge delocalization)}
$$

The bromine substituents (σ-withdrawing, π-donating) further stabilize the aromatic system by polarizing the ring electron density. Computational studies predict a pKa of 2.04 for the amino group, indicating weak basicity .

Comparative Analysis with Substituted Pyridine Derivatives

Electrophilic Reactivity

The bromine atoms at positions 3 and 5 enhance electrophilic substitution reactivity compared to unsubstituted 2-aminopyridine. For example, Suzuki-Miyaura coupling reactions using this compound yield biaryl products with >90% efficiency .

Toxicity Profile

Compared to 2-aminopyridine (LD₅₀: 200 mg/kg in rats) , the brominated derivative exhibits higher toxicity due to bioaccumulation risks. Safety data include:

  • Hazard Codes : H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .
  • Recommended PPE : N95 mask, gloves, and eye protection .
Table 2: Comparative Properties of Pyridine Derivatives
Compound Melting Point (°C) LD₅₀ (Rat, oral) Key Applications
This compound 142–148.5 Not reported Pharmaceuticals, agrochemicals
2-Aminopyridine 57–59 200 mg/kg Drug synthesis
3,5-Dibromo-4-methylpyridine 95–97 Not reported Crystal engineering

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dibromo-6-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Br2N2/c1-3-4(7)2-5(8)6(9)10-3/h2H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLUYMDMBXIMIGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1Br)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50919476
Record name 3,5-Dibromo-6-methylpyridin-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91872-10-5, 91845-57-7
Record name 3,5-Dibromo-6-methylpyridin-2-amine
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URL https://comptox.epa.gov/dashboard/DTXSID50919476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Wisteria sinensis, ext.
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Record name 2-Amino-3,5-dibromo-6-methylpyridine
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Comparison with Similar Compounds

Comparison with Structural Analogs

Halogenated Pyridines with Varying Substituents

The compound’s reactivity and properties are influenced by the positions and types of substituents. Below is a comparison with similar dibromoaminopyridines and related analogs:

Compound Substituents Melting Point (°C) Key Reactivity/Applications References
2-Amino-3,5-dibromo-6-methylpyridine -NH₂, -Br (3,5), -CH₃ (6) 144–148 Suzuki-Miyaura cross-coupling; heterocycle synthesis
2-Amino-3,5-dibromo-4-methylpyridine -NH₂, -Br (3,5), -CH₃ (4) Not reported Potential catalyst in organic reactions
2-Amino-3,5-dibromo-6-chloropyridine -NH₂, -Br (3,5), -Cl (6) Not reported Intermediate for pharmaceuticals
3-Amino-2,6-dibromo-5-ethoxypyridine -NH₂, -Br (2,6), -OCH₂CH₃ (5) Not reported Photophysical studies
4-Amino-2,6-dibromo-3-nitropyridine -NH₂, -Br (2,6), -NO₂ (3) Not reported High reactivity due to nitro group

Key Observations :

  • Halogen Comparison : Bromo substituents (stronger leaving groups) favor Suzuki-Miyaura cross-coupling over chloro analogs .
  • Electron-Withdrawing Groups: Nitro-substituted analogs (e.g., 4-Amino-2,6-dibromo-3-nitropyridine) exhibit higher reactivity but greater toxicity .

Heterocyclic Derivatives with Similar Backbones

Pyrimidine Analogs

Compounds like 4-(2-amino-3,5-dibromophenyl)-6-arylpyrimidin-2-amine () share the 2-aminophenyl backbone but differ in the heterocyclic core (pyrimidine vs. pyridine). These derivatives show antioxidant activity, unlike the target compound, which is primarily a synthetic intermediate .

Bisquinazolinones

Bisquinazolinones derived from 2-amino-3,5-dibromo precursors () exhibit intramolecular charge transfer (ICT) properties, making them suitable for optoelectronic applications. The target compound lacks such photophysical utility but serves as a precursor to these systems .

Functional Group Variations

  • Cyano-Substituted Pyridines: 2-Amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile () has electron-withdrawing cyano (-CN) groups, reducing electron density compared to bromo-substituted analogs. This alters solubility and reactivity in nucleophilic substitutions .
  • Thioether Derivatives: Compounds like 2-Amino-4-(furan-2-yl)-6-((pyridin-2-ylmethyl)sulfanyl)pyridine-3,5-dicarbonitrile () introduce sulfur-based functional groups, enhancing metal-binding capacity for catalysis .

Physicochemical and Spectroscopic Comparisons

Melting Points and Solubility

  • The target compound’s melting point (144–148°C) is higher than simpler bromopyridines (e.g., 2-Bromo-3-methylpyridine, mp: ~83°C) due to hydrogen bonding from the amino group .
  • Dichloro analogs (e.g., 2-Amino-3,5-dichloropyridinium in ) have lower melting points (~100°C) due to weaker halogen interactions .

Spectroscopic Data

  • NMR : The target compound’s ¹H-NMR shows a singlet for the methyl group at δ ~2.5 ppm and aromatic protons at δ ~7.5–8.0 ppm .
  • IR: Amino group stretching vibrations appear at ~3300–3500 cm⁻¹, while C-Br stretches are at ~600–700 cm⁻¹ .

Preparation Methods

Synthesis of 2-Amino-5-bromo-6-methylpyridine

An alternative route involves the amination of 2-bromo-3-methylpyridine using sodium amide (NaNH₂) in xylene at 118–120°C. This nucleophilic substitution replaces the bromine atom at position 2 with an amino group, yielding 2-amino-5-bromo-6-methylpyridine with a reported yield of 90.1%.

Reaction Details:

  • Solvent: Xylene

  • Temperature: 118–120°C

  • Time: 1 hour

Second Bromination at Position 3

The mono-brominated intermediate undergoes further bromination at position 3. Protection of the amino group via acetylation is critical to prevent side reactions. Bromine is introduced using conditions similar to Section 1.2, followed by deprotection to yield the target compound.

Challenges:

  • Regioselectivity: Ensuring bromination occurs exclusively at position 3 requires careful control of temperature (40–55°C) and catalyst loading (CuBr at 1.2–1.7 equivalents).

  • Yield: Sequential bromination typically reduces overall yield to 50–60% due to intermediate purification steps.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

Parameter Acetylation-Bromination Route Sequential Bromination Route
Number of Steps 34
Overall Yield 60–68%50–60%
Regioselectivity Control High (directed by acetyl group)Moderate (requires intermediates)
Scalability Suitable for industrial productionLab-scale optimization needed

Reaction Optimization Insights

  • Temperature: Higher temperatures (60°C) favor faster bromination but increase side product formation.

  • Catalyst Loading: Excess CuBr (1.5 equivalents) improves reaction rates but complicates purification.

  • Solvent Systems: Acetic anhydride doubles as both solvent and reagent, reducing waste.

Mechanistic Considerations

Role of the Acetyl Group

The acetyl group serves dual purposes:

  • Protection: Prevents oxidation or undesired substitution at the amino group.

  • Directing Effect: Modulates ring electron density, favoring bromination at positions 3 and 5.

Bromination Kinetics

Bromine addition follows second-order kinetics, with rate constants influenced by the electron-withdrawing acetyl group. The reaction proceeds via an electrophilic aromatic substitution mechanism, with cuprous bromide facilitating bromine activation.

Industrial Applicability and Challenges

Process Economics

  • Cost Drivers: Bromine and acetic anhydride account for 70% of raw material costs.

  • Waste Management: Neutralization of excess bromine requires sodium thiosulfate treatment to minimize environmental impact .

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of 2-Amino-3,5-dibromo-6-methylpyridine that researchers must account for in experimental design?

  • Key Properties :

  • Molecular Formula : C₆H₆Br₂N₂ (confirmed by multiple sources) .
  • Molecular Weight : 265.93–265.95 g/mol .
  • Melting Point : 143.5–148.5°C (lit.) .
  • Structural Features : The pyridine ring is substituted with amino, bromo, and methyl groups, as confirmed by SMILES (Cc1nc(N)c(Br)cc1Br) and InChIKey (BLUYMDMBXIMIGK-UHFFFAOYSA-N) .
    • Methodological Guidance :
  • Use differential scanning calorimetry (DSC) to verify melting point ranges.
  • Confirm purity via HPLC or elemental analysis, as commercial samples are typically 97–98% pure .

Q. What validated synthetic routes exist for preparing this compound with high yield and purity?

  • Literature-Based Synthesis :

  • Berliner & Berliner (1949) reported bromination rates for alkylbenzenes, which may inform regioselective bromination strategies for pyridine derivatives .
  • Chang et al. (2004) synthesized nickel complexes using pyridine ligands, suggesting analogous methods for functionalizing this compound .
    • Best Practices :
  • Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize side reactions.
  • Purify via recrystallization (ethanol/water mixtures are common for pyridines) and validate purity using melting point analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting point ranges (e.g., 143.5–148.5°C vs. 144–148°C) for this compound?

  • Root Cause Analysis :

  • Variability may arise from differences in purity (e.g., residual solvents, byproducts) or polymorphic forms .
    • Methodological Solutions :
  • Perform thermogravimetric analysis (TGA) to detect solvent retention.
  • Use single-crystal X-ray diffraction (SC-XRD) to identify polymorphs. ORTEP-III software is recommended for crystallographic visualization .

Q. What advanced spectroscopic and crystallographic techniques are recommended for confirming the structure and substituent positions?

  • Techniques :

  • NMR : Use ¹H/¹³C NMR to verify substituent positions (e.g., methyl at C6, bromo at C3/C5) .
  • X-Ray Crystallography : SC-XRD with software like ORTEP-3 for Windows provides unambiguous structural confirmation .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and isotopic patterns .

Q. How can catalytic systems be optimized for synthesizing derivatives of this compound?

  • Case Study :

  • Kupwade et al. (2017) developed a pseudo-four-component reaction using diethylamine and Dess–Martin periodinane to synthesize pyridine-3,5-dicarbonitriles. Similar strategies could be adapted for cross-coupling or nucleophilic substitution reactions .
    • Optimization Strategies :
  • Screen catalysts (e.g., Pd for Suzuki couplings) and oxidants (e.g., Dess–Martin periodinane) .
  • Use design of experiments (DoE) to balance reaction parameters (e.g., time, temperature, stoichiometry).

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